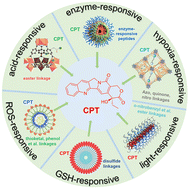Camptothecin-based prodrug nanomedicines for cancer therapy
Nanoscale Pub Date: 2023-10-20 DOI: 10.1039/D3NR04147F
Abstract
Camptothecin (CPT) is a cytotoxic alkaloid that attenuates the replication of cancer cells via blocking DNA topoisomerase 1. Despite its encouraging and wide-spectrum antitumour activity, its application is significantly restricted owing to its instability, low solubility, significant toxicity, and acquired tumour cell resistance. This has resulted in the development of many CPT-based therapeutic agents, especially CPT-based nanomedicines, with improved pharmacokinetic and pharmacodynamic profiles. Specifically, smart CPT-based prodrug nanomedicines with stimuli-responsive release capacity have been extensively explored owing to the advantages such as high drug loading, improved stability, and decreased potential toxicity caused by the carrier materials in comparison with normal nanodrugs and traditional delivery systems. In this review, the potential strategies and applications of CPT-based nanoprodrugs for enhanced CPT delivery toward cancer cells are summarized. We appraise in detail the chemical structures and release mechanisms of these nanoprodrugs and guide materials chemists to develop more powerful nanomedicines that have real clinical therapeutic capacities.


Recommended Literature
- [1] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [2] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [3] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [4] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [5] Contents pages
- [6] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [7] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [8] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [9] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [10] Communication. Temperature compensation of a surface acoustic wave sensor using an integral temperature sensor

Journal Name:Nanoscale
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 131864-71-6









